Home > Products > Building Blocks P11370 > 1-(Piperidin-4-yl)-1H-indazole
1-(Piperidin-4-yl)-1H-indazole - 170438-69-4

1-(Piperidin-4-yl)-1H-indazole

Catalog Number: EVT-398379
CAS Number: 170438-69-4
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (6l)

  • Compound Description: This compound demonstrated potent antiproliferative activity against the human nasopharyngeal carcinoma cell line SUNE1, comparable to cisplatin, but with lower nephrotoxicity. Further studies revealed that 6l induced mitochondria-mediated apoptosis and G2/M phase arrest in SUNE1 cells.
  • Compound Description: These compounds were investigated as inhibitors of Adenylyl Cyclase in Giardia lamblia. One specific derivative demonstrated competitive inhibition against this enzyme, highlighting its potential as a starting point for developing antiparasitic agents.
  • Compound Description: JNJ-26131300 acts as a CCR2 antagonist. A deuterium-labeled analogue of JNJ-26131300 was synthesized for research purposes.

(1‐(1‐((cis)‐4-isopropylcyclohexyl)piperidin‐4‐yl)‐1H‐indol‐2‐yl)methanol (AT-312)

  • Compound Description: This compound is a high-affinity, selective NOP (nociceptin receptor) agonist. In vivo studies demonstrated its efficacy in reducing ethanol-induced conditioned place preference (CPP) in mice, highlighting its potential for treating alcohol addiction.

1-(Piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives

  • Compound Description: Researchers explored a series of these derivatives, inspired by the NLRP3 inflammasome inhibitor INF39 and the NLRP3 binder HS203873. These compounds aimed to inhibit NLRP3-dependent pyroptosis and IL-1β release in stimulated macrophages.

N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide Derivatives

  • Compound Description: This series, encompassing compound 14i, represents potent ATP-competitive GSK-3β inhibitors developed as potential treatments for bipolar disorder. Compound 14i, in particular, displayed promising pharmacokinetic properties and efficacy in a mouse model of mania.

2‐(Piperidin‐4‐yl)‐1H‐benzo[d]imidazole Derivatives

  • Compound Description: Synthesized as potential anti-inflammatory agents, these derivatives stem from compound 5, a 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivative with promising anti-inflammatory activity. Notably, compound 6e exhibited potent inhibition of NO and TNF-α production in LPS-stimulated macrophages and demonstrated efficacy in an in vivo model of xylene-induced ear oedema in mice.

7‐Nitro‐1‐(Piperidin‐4‐yl)‐4,5‐Dihydro‐[1,2,4] Triazolo[4,3‐a]Quinoline‐Sulphonamide Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity against various Gram-negative and Gram-positive bacteria and fungal strains. Many derivatives displayed significant antimicrobial activity compared to standard drugs like streptomycin and griseofulvin.

3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1Hindazole- 6-carbonitrile (DB07075)

  • Compound Description: Identified through virtual screening against the COT (Tpl2/MAP3K8) kinase, DB07075 emerged as a potential inhibitor with favorable docking scores and pharmacokinetic properties. COT plays a crucial role in inflammatory diseases and cancer by regulating the production of TNF-alpha and other pro-inflammatory cytokines.

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: This compound is a potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphoma. CPI-1205 displays robust antitumor effects in a Karpas-422 xenograft model.

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

  • Compound Description: NMS-P118 exhibits potent, orally available, and highly selective PARP-1 inhibitory activity. It demonstrated excellent ADME and pharmacokinetic profiles and significant in vivo efficacy as a single agent and in combination with Temozolomide in xenograft models.

2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

  • Compound Description: This compound demonstrated good fungicidal and antiviral activities against the tobacco mosaic virus.

1-(1-pyridin-2-yl methyl-piperidin-4-yl)-1H-indole

  • Compound Description: This compound is a key intermediate in the synthesis of the protein kinase C inhibitor LY317615.

(1‐substituted piperidin‐4‐yl)‐1H‐benzimidazoles and (1‐substituted piperidin‐4‐yl)‐3,4‐dihydroquinazolines

  • Compound Description: These compounds, synthesized as potential antihypertensive agents, were designed by replacing the benzimidazolinone group in 4-piperidylbenzimidazolinones with other heterocycles.

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

  • Compound Description: Derived from the dual cholinesterase and monoamine oxidase inhibitor ASS234, MBA236 emerged as a potent dual inhibitor of both enzymes. This dual inhibition makes it a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's disease.

5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

  • Compound Description: BMS-903452 acts as a potent and selective GPR119 agonist and was investigated as a potential treatment for type 2 diabetes. In preclinical studies, it effectively stimulated glucose-dependent insulin release and promoted GLP-1 secretion.
  • Compound Description: This compound exhibits potential as a cancer therapeutic by inhibiting tumor growth.

8-{1-[(4′-Fluoro-[1,1′-biphenyl]-4-yl)methyl]piperidin-4-yl}-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: The crystal structure of this compound was analyzed, revealing key intermolecular interactions.

4-aryl/alkyl-1-(piperidin-4-yl)-carbonylthiosemicarbazides and 4-benzoylthiosemicarbazides

  • Compound Description: These compounds were investigated for their cytotoxicity against breast cancer cell lines and their potential as topoisomerase I and II inhibitors.

N1,N3-substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one Derivatives

  • Compound Description: These derivatives, synthesized from 1,2-phenylenediamine, were tested for their antibacterial activity against various Gram-positive and Gram-negative bacterial cultures.

4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: BMS-695735 is a potent and orally active insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitor with in vivo antitumor activity in multiple xenograft models. It represents an improvement over its predecessor, BMS-536924, with enhanced ADME properties and a lower risk of drug-drug interactions.

1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA)

  • Compound Description: This compound is a synthetic cannabinoid identified in seized plant material. A UPLC-MS-MS method was developed and validated for quantifying CUMYL-4CN-BINACA in post-mortem blood samples.
  • Compound Description: These compounds serve as crucial building blocks in pharmaceutical development. An efficient synthetic route involving tandem reductive amination-lactamization was developed for their synthesis.

N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p) and N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)-4-methoxyanilines (8a-l)

  • Compound Description: These compounds are structurally similar to (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines (1a-v) and were designed as potential antiviral agents. They were evaluated for their cytotoxicity and antiviral activity against various RNA and DNA viruses.

4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: BMS-695735 is a potent, orally bioavailable inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase, demonstrating efficacy in preclinical models of cancer.
  • Compound Description: This series of compounds, incorporating a substituted phenyl group at the N-terminal of the piperidine, was synthesized to investigate the anticancer potential of the piperidine framework. The derivatives were evaluated for their antiproliferative activity against human leukemia cell lines.

N-(1-benzyl-4-memylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (1)

  • Compound Description: This compound is a potent 5-HT3 receptor antagonist. A convenient large-scale synthesis of its intermediate, N-(2,2-dimethyl-1,3-dioxan-5-yl)-1H-indazole-3-carboxamide, has been described.

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: This compound, discovered through structure-based drug design, is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. PF-2545920 is the first reported clinical candidate targeting PDE10A for treating schizophrenia.

[5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347)

  • Compound Description: CH5183284/Debio 1347 is an orally bioavailable, selective inhibitor of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). It has shown promising antitumor activity in preclinical studies against cancer cell lines with altered FGFRs.

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

  • Compound Description: This compound acts as a potent and selective FXR (farnesoid X receptor) agonist. It demonstrated robust lipid-lowering properties in preclinical models, reducing LDL and triglycerides while increasing HDL. Due to its promising profile, LY2562175 was advanced to clinical trials for treating dyslipidemia.
  • Compound Description: This series of hydroxamic acid-based compounds was designed as histone deacetylase (HDAC) inhibitors, with a particular focus on HDAC6. Several derivatives displayed selective and potent inhibition of HDAC6, suggesting their potential as anticancer agents.
  • Compound Description: LY278584 is a potent and selective 5-HT3 receptor antagonist. A tritium-labeled form of LY278584 was synthesized to facilitate biochemical studies on the interaction of indazole-based serotonin antagonists with 5-HT3 receptors.

2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides (1 and 2)

  • Compound Description: These two antipyrine derivatives were synthesized and characterized to understand their intermolecular interactions and crystal packing.
Overview

1-(Piperidin-4-yl)-1H-indazole is a chemical compound characterized by a piperidine ring attached to an indazole core. The piperidine structure consists of a six-membered ring containing one nitrogen atom, while the indazole core is a bicyclic structure formed by the fusion of a benzene and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including its ability to act as a scaffold for drug design and development.

Source and Classification

1-(Piperidin-4-yl)-1H-indazole can be classified as an indazole derivative, which is part of a larger class of heterocyclic compounds. These compounds are often utilized in the development of pharmaceuticals due to their diverse biological activities. The specific classification of this compound falls under the category of piperidine derivatives, which are known for their applications in various therapeutic areas .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(Piperidin-4-yl)-1H-indazole typically involves several key steps:

  1. Formation of the Indazole Core: This is usually achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions. Common methods include the use of hydrazones or other nitrogen-containing compounds that can undergo cyclization to form the indazole structure.
  2. Introduction of the Piperidine Ring: Following the formation of the indazole core, the piperidine moiety is introduced via alkylation or acylation reactions. This step often involves reacting an indazole derivative with piperidine or its derivatives in the presence of a suitable base or catalyst.
  3. Salt Formation: The final product is often converted into its hydrochloride salt form to enhance stability and solubility, which is crucial for pharmaceutical applications .

Industrial production may utilize batch or continuous flow processes, optimizing yield and purity through controlled reaction conditions and the use of catalysts .

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 201.27 g/mol
  • Melting Point: Specific data not provided; typically needs experimental determination.
Chemical Reactions Analysis

Reactions and Technical Details

1-(Piperidin-4-yl)-1H-indazole can undergo various chemical reactions, including:

  • Oxidation: Introduction of functional groups like hydroxyls or carbonyls using reagents such as potassium permanganate.
  • Reduction: Modifications to the indazole or piperidine rings can be achieved using hydrogen gas with palladium on carbon as a catalyst.
  • Substitution Reactions: Electrophilic or nucleophilic substitutions allow for the introduction of different substituents on either ring, utilizing halogenating agents followed by nucleophiles like amines .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reduction Catalysts: Palladium on carbon.
  • Substitution Agents: Halogenating agents (e.g., bromine), nucleophiles (amines, thiols).
Mechanism of Action

The mechanism of action for 1-(Piperidin-4-yl)-1H-indazole in biological systems is not extensively documented but is believed to involve interactions with specific receptors or enzymes relevant to its pharmacological effects. The structure allows for potential binding to targets involved in neurological processes, making it a candidate for further investigation in drug development .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as boiling point and solubility are not universally documented, general characteristics include:

  • Appearance: Typically exists as a solid or crystalline form.

Chemical Properties

Key chemical properties include:

Applications

1-(Piperidin-4-yl)-1H-indazole has potential applications in various scientific fields:

  • Medicinal Chemistry: Its structure allows for modifications that can lead to novel therapeutic agents targeting neurological disorders, cancer, or microbial infections.
  • Drug Development: As a scaffold for designing new drugs, it serves as a basis for synthesizing derivatives with enhanced biological activity.

Recent studies have highlighted its role in developing compounds with anticandidal properties and other pharmacological activities .

This compound represents a significant area of interest within medicinal chemistry, warranting further research into its synthesis, mechanisms, and potential therapeutic applications.

Properties

CAS Number

170438-69-4

Product Name

1-(Piperidin-4-yl)-1H-indazole

IUPAC Name

1-piperidin-4-ylindazole

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

InChI

InChI=1S/C12H15N3/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11/h1-4,9,11,13H,5-8H2

InChI Key

AEODUXMQHQNEAM-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C3=CC=CC=C3C=N2

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3C=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.